Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. The compound features methyl groups at positions 5 and 7 of the fused bicyclic structure and an ethyl ester moiety at position 2. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (calculated based on structural analogs in ).
The synthesis typically involves condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol, followed by purification . Crystallographic studies reveal a planar six-membered pyridine ring (ring A) fused with a five-membered imidazole ring (ring B), with a dihedral angle of 1.4° between the rings. Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .
The dimethyl substitution at positions 5 and 7 may enhance metabolic stability and target binding compared to unsubstituted analogs.
Properties
IUPAC Name |
ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)10-7-14-9(3)5-8(2)6-11(14)13-10/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMSLASUPVRLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=CC2=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and methylation steps .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the parent compound .
Scientific Research Applications
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate are contextualized below against key analogs (Table 1, followed by detailed analysis).
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylate Derivatives
Structural and Electronic Modifications
- Bromine’s electron-withdrawing nature increases molecular polarity, affecting solubility and binding kinetics . 3-Ethylsulfonyl substitution () introduces a strong electron-withdrawing group, altering the imidazole ring’s electronic landscape. This modification is critical for designing protease inhibitors due to enhanced hydrogen-bonding capacity.
- Steric Effects: Dimethyl groups at positions 5 and 7 (main compound) occupy peripheral regions of the fused ring system, minimizing steric hindrance during target binding.
Physicochemical Properties
- Solubility and Crystal Packing :
- The 5,7-dimethyl derivative’s crystal structure is stabilized by C–H⋯O/N hydrogen bonds, promoting high crystallinity and moderate aqueous solubility . In contrast, 6,8-dibromo-5-methyl derivatives () exhibit lower solubility due to increased molecular weight and halogen-induced hydrophobicity.
- 3-Ethylsulfonyl substitution introduces a polar sulfonyl group, improving solubility in polar aprotic solvents (e.g., DMF) .
Biological Activity
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate (EDIPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of EDIPC, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
EDIPC is characterized by its unique imidazo[1,2-a]pyridine structure with specific methyl substitutions that influence its biological properties. The compound's molecular formula is C₁₁H₁₃N₃O₂, and it exhibits distinct physicochemical properties that facilitate its interaction with biological targets.
The biological activity of EDIPC can be attributed to its ability to interact with various molecular targets within cells.
- Antimicrobial Activity : EDIPC has been shown to inhibit the synthesis of essential bacterial proteins, which disrupts cellular functions and leads to microbial death. This mechanism is particularly relevant in the context of multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Anticancer Activity : Recent studies indicate that EDIPC may inhibit pathways associated with cancer cell proliferation. Specifically, it has been shown to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival. In vitro assays demonstrated that EDIPC induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells .
Antitubercular Activity
EDIPC has been evaluated for its efficacy against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong activity against both drug-sensitive and drug-resistant strains. For instance:
| Compound | MIC (μg/mL) | Strain Type |
|---|---|---|
| EDIPC | ≤1 | MDR-TB |
| EDIPC | ≤3 | XDR-TB |
These results highlight the potential of EDIPC as a lead compound for developing new antitubercular agents .
Anticancer Activity
In studies involving cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer), EDIPC exhibited varying degrees of cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| A375 | 9.7 |
| WM115 | 44.6 |
| HeLa | 35.0 |
These findings suggest that EDIPC may serve as a promising candidate for further development in cancer therapeutics .
Case Studies
- Study on Antitubercular Activity : A series of derivatives based on the imidazo[1,2-a]pyridine scaffold were synthesized and tested for their antimycobacterial activity. Compounds similar to EDIPC demonstrated MIC values as low as 12.5 μg/mL against M. tuberculosis H37Rv strain, emphasizing their potential in treating TB .
- Investigation into Anticancer Effects : In a controlled study assessing the effects of EDIPC on melanoma cells, researchers observed significant induction of apoptosis at concentrations above 10 μM. The study concluded that compounds like EDIPC could be developed into effective anticancer therapies targeting specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminopyridines with ethyl bromopyruvate. A typical protocol involves refluxing 2-amino-5,7-dimethylpyridine with ethyl bromopyruvate in ethanol under acidic conditions (e.g., HCl or H₂SO₄ as a catalyst) for 6–8 hours. Post-reaction, purification via recrystallization or column chromatography yields the product .
- Key Considerations : Reaction temperature and solvent choice (e.g., ethanol vs. methanol) significantly impact yield. Automated flow reactors may enhance reproducibility in industrial-scale synthesis .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C5 and C7). Aromatic protons typically appear as distinct doublets in the 7.0–8.5 ppm range .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 204.23 for the parent compound). Fragmentation patterns help identify substituent stability .
- X-ray Crystallography : Resolves dihedral angles between fused rings (e.g., planar imidazo-pyridine systems with deviations <0.003 Å) .
Q. What are the primary biological screening assays for this compound?
- Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values in μM range). Nitro or halogen substituents in analogs enhance activity .
- Enzyme Inhibition : Assay against kinases (e.g., cyclin-dependent kinases) using fluorescence-based ADP-Glo™ kits. IC₅₀ values correlate with substituent electronic effects .
Advanced Research Questions
Q. How do methyl substituents at C5 and C7 influence electronic properties and reactivity?
- Methodological Answer :
- DFT Studies : HOMO-LUMO gaps computed via Gaussian 09 reveal electron-donating methyl groups increase nucleophilicity at the pyridine ring. This enhances reactivity in substitution reactions (e.g., bromination at C3) .
- Comparative Analysis : Methyl groups reduce ring strain compared to nitro/halogen analogs, as shown by lower energy conformers in molecular dynamics simulations .
Q. How to resolve contradictions in biological activity data across analogs?
- Methodological Answer :
- SAR Analysis : Compare MIC/IC₅₀ values of analogs (e.g., 5,7-dimethyl vs. 6-nitro derivatives). Methyl groups may improve membrane permeability but reduce electrophilic interactions with target enzymes .
- Metabolic Stability : Use liver microsome assays to assess if methyl groups enhance metabolic half-life, explaining discrepancies between in vitro and in vivo efficacy .
Q. What computational strategies predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., c-Met receptor). Methyl groups at C5/C7 occupy hydrophobic subpockets, stabilizing ligand-receptor interactions .
- MD Simulations : GROMACS trajectories (100 ns) assess binding stability. Root-mean-square deviations (RMSD) <2 Å indicate robust target engagement .
Q. How to optimize catalytic conditions for functionalizing the ester group?
- Methodological Answer :
- Hydrolysis : Use NaOH in THF/H₂O (4:1) at 70°C to convert the ester to a carboxylic acid. Monitor pH to prevent decarboxylation .
- Amidation : React with hydrazine hydrate in ethanol under reflux to form hydrazide intermediates for further derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
